7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine
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Overview
Description
“7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine” is a chemical compound with the CAS Number: 1781695-58-6 . It has a molecular weight of 202.14 and its IUPAC name is the same as the given name .
Synthesis Analysis
A synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis
The InChI code for this compound is1S/C7H5F3N4/c8-7(9,10)5-1-2-12-6-4(11)3-13-14(5)6/h1-3H,11H2
. Chemical Reactions Analysis
The compound has been involved in Suzuki–Miyaura cross-coupling reactions . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .Scientific Research Applications
- Pyrazolo[1,5-a]pyrimidines, including 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine, have shown promise as antimicrobial agents . Researchers investigate their effectiveness against bacteria, fungi, and other pathogens.
- These compounds have been explored for their potential in cancer therapy. Their ability to inhibit tumor cell growth makes them valuable candidates for drug development .
- Specifically, 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine derivatives may target specific kinases involved in cancer progression .
- Some pyrazolo[1,5-a]pyrimidines exhibit anxiolytic (anti-anxiety) and antidepressant properties . Researchers investigate their impact on neurotransmitter systems and mood regulation.
- Pyrazolo[1,5-a]pyrimidines have been studied as potential antiepileptic drugs. Their effects on neuronal excitability and ion channels are of interest .
- 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine derivatives may interact with estrogen receptors (ERs) . Researchers explore their selectivity for ERβ over ERα and their impact on tumor cell growth.
- The efficient synthesis of 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines is an active area of research . Scientists investigate novel synthetic routes and explore diverse substitution patterns.
Antimicrobial Activity
Antitumor and Anticancer Properties
Anxiolytic and Antidepressant Effects
Antiepileptic Agents
Estrogen Receptor Modulation
Synthetic Methodology Development
Mechanism of Action
Mode of Action
It is known that the compound is involved in a suzuki–miyaura cross-coupling reaction . This reaction is a powerful synthetic tool for carbon–carbon and carbon-heteroatom bond formation, giving access to more complex molecules .
Biochemical Pathways
It is known that the compound is involved in the suzuki–miyaura cross-coupling reaction , which is a key biochemical pathway in the synthesis of biologically active molecules and natural products .
Result of Action
It is known that a number of derivatives display micromolar ic 50 values against monoamine oxidase b, an important target in the field of neurodegenerative disorders .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)5-1-2-12-6-4(11)3-13-14(5)6/h1-3H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGIEJUYPFDHPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)N)N=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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